molecular formula C15H21N5O4 B153518 tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate CAS No. 309947-86-2

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

Cat. No.: B153518
CAS No.: 309947-86-2
M. Wt: 335.36 g/mol
InChI Key: WNOSWAQZBWMIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate: is a chemical compound with the molecular formula C15H21N5O4 and a molecular weight of 335.36 g/mol . It is also known by its IUPAC name, di(tert-butyl) 7H-purin-6-ylimidodicarbonate . This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is often used in organic synthesis and research.

Preparation Methods

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate involves multiple steps. One common method includes the reaction of purine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which combines the protective Boc groups with the purine scaffold, making it particularly useful in the synthesis of purine-based compounds.

Biological Activity

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (CAS No. 309947-86-2) is a purine derivative characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula: C15H21N5O4
  • Molecular Weight: 335.36 g/mol
  • Melting Point: 149-150 °C
  • Boiling Point: Approximately 500.5 °C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves the reaction of purine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This method allows for the introduction of the Boc group, which serves to protect the amine functionality during subsequent chemical reactions .

The biological activity of this compound is primarily attributed to its role as a protecting group in organic synthesis, facilitating the selective modification of purine derivatives. Upon deprotection under acidic conditions, it yields free amines, which can interact with various biological targets .

Enzyme Interaction Studies

Research indicates that this compound can be utilized to study interactions between purine derivatives and enzymes or receptors. Its structural features enable it to mimic natural substrates, making it a valuable tool in enzymatic assays .

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules aimed at therapeutic applications. Its derivatives have been explored for their potential effects on various diseases, including cancer and viral infections .

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of purine compounds, including those synthesized from this compound, showed promising antiviral properties against specific viral strains.
  • Cancer Research : Another investigation highlighted the use of this compound in developing targeted therapies for cancer treatment by modifying its structure to enhance binding affinity to cancer-related targets.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-Boc-ethanolamineN-Boc StructureUsed in various organic syntheses
tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl)carbamatetert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl) StructureSimilar protective properties; potential applications in medicinal chemistry
N-Boc-4-iodoanilineN-Boc StructureUtilized in diverse chemical reactions

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOSWAQZBWMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440896
Record name Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309947-86-2
Record name Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.